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Introduction
TG693 is an orally active and selective inhibitor of the CDC2-like kinase 1 (CLK1).[1] CLK1 is a

key regulator of pre-mRNA splicing through its phosphorylation of serine/arginine-rich (SR)

proteins. By inhibiting CLK1, TG693 modulates the phosphorylation status of SR proteins,

thereby influencing splice site selection. This mechanism has shown therapeutic potential in

genetic disorders caused by splicing mutations, such as Duchenne muscular dystrophy (DMD).

In DMD, specific mutations can lead to the inclusion of premature stop codons in the dystrophin

mRNA, resulting in a non-functional protein. TG693 has been demonstrated to promote the

skipping of such mutated exons, restoring the reading frame and enabling the production of a

shorter, yet functional, dystrophin protein.[2] This application note provides detailed protocols

for the analysis of TG693-mediated splicing modulation using reverse transcription-polymerase

chain reaction (RT-PCR).

Mechanism of Action: TG693 Signaling Pathway
TG693 acts as an ATP-competitive inhibitor of CLK1. The inhibition of CLK1 leads to a

reduction in the phosphorylation of SR proteins. Hypophosphorylated SR proteins have altered

binding affinities for splicing enhancers and silencers within the pre-mRNA, leading to changes

in splice site recognition by the spliceosome. In the context of certain dystrophin mutations, this

modulation of SR protein activity by TG693 prevents the recognition of a mutated exon,

causing it to be excluded from the mature mRNA.
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Figure 1: TG693 signaling pathway for exon skipping.

Experimental Protocols
The following protocols are based on methodologies reported for the analysis of TG693-

mediated skipping of exon 31 in the dystrophin gene.

Cell Culture and TG693 Treatment
This protocol is applicable to both HeLa cells transfected with a dystrophin minigene reporter

and immortalized DMD patient-derived myoblasts.

Cell Lines:

HeLa cells

Immortalized DMD patient-derived myoblasts (harboring a mutation in dystrophin exon 31)

Reagents:

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin
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TG693 (stock solution in DMSO)

DMSO (vehicle control)

Procedure:

Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at

37°C in a 5% CO2 incubator.

Seed cells in appropriate culture plates and allow them to adhere and reach 70-80%

confluency.

For DMD patient-derived myoblasts, induce differentiation into myotubes by switching to a

low-serum differentiation medium if required by the specific cell line protocol.

Prepare working solutions of TG693 in culture medium at final concentrations ranging from

0 to 20 µM. Ensure the final DMSO concentration is consistent across all conditions (e.g.,

0.1%).

Remove the culture medium and add the medium containing the respective concentrations

of TG693 or DMSO vehicle control.

Incubate the cells for 24 to 48 hours.

RNA Extraction and cDNA Synthesis
Reagents:

TRIzol reagent or equivalent RNA extraction kit

Reverse transcriptase enzyme (e.g., SuperScript III)

dNTPs

Random hexamers or oligo(dT) primers

RNase inhibitor

Procedure:
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Following TG693 treatment, wash the cells with PBS and lyse them directly in the culture

plate using an appropriate volume of TRIzol reagent.

Extract total RNA according to the manufacturer's protocol.

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit

according to the manufacturer's instructions.

Semi-Quantitative RT-PCR Analysis
This method allows for the visualization and relative quantification of splicing variants.

Reagents:

Taq DNA polymerase

dNTPs

PCR buffer

Forward and reverse primers flanking the target exon (e.g., dystrophin exon 31)

Forward and reverse primers for a housekeeping gene (e.g., GAPDH)

Agarose

Ethidium bromide or other DNA stain

Primer Design: Primers should be designed to anneal to the exons flanking the alternative

exon of interest. This allows for the amplification of both the included and skipped isoforms in

the same reaction.

Thermocycling Conditions (Example):

Initial denaturation: 94°C for 2 minutes

30-35 cycles of:
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Denaturation: 94°C for 30 seconds

Annealing: 55-60°C for 30 seconds

Extension: 72°C for 1 minute

Final extension: 72°C for 5 minutes

Analysis:

Resolve the PCR products on a 2% agarose gel.

Visualize the bands under UV light. The band representing the exon-skipped transcript will

be smaller than the band for the transcript including the exon.

Quantify the intensity of each band using densitometry software (e.g., ImageJ).

Calculate the percentage of exon skipping as: (Intensity of skipped band / (Intensity of

skipped band + Intensity of included band)) x 100.

Quantitative Real-Time PCR (qPCR) Analysis
For more precise quantification of splicing variants.

Reagents:

SYBR Green or TaqMan-based qPCR master mix

Forward and reverse primers specific for the exon-skipped junction and for a control

region.

Primer Design:

Skipped Isoform: One primer spanning the exon-exon junction created by the skipping

event.

Total Isoforms: Primers amplifying a constitutive region of the gene that is present in all

isoforms.
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Procedure:

Set up qPCR reactions according to the master mix manufacturer's protocol.

Perform the qPCR using a real-time PCR instrument.

Analyze the data using the ΔΔCt method to determine the relative abundance of the

skipped isoform compared to the total transcript level, normalized to a housekeeping

gene.

PCR Analysis

Cell Culture & TG693 Treatment

Total RNA Extraction

cDNA Synthesis

Semi-Quantitative RT-PCR Quantitative RT-PCR (qPCR)

Agarose Gel Electrophoresis ΔΔCt Analysis

Densitometry Analysis

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b611319?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Experimental workflow for RT-PCR analysis.

Data Presentation
The following tables summarize the expected quantitative data from the analysis of TG693-

mediated exon skipping in immortalized DMD patient-derived cells.

Table 1: Semi-Quantitative RT-PCR Analysis of Dystrophin Exon 31 Skipping

TG693
Concentration (µM)

Included Isoform
(Band Intensity)

Skipped Isoform
(Band Intensity)

% Exon Skipping

0 (DMSO) High Low Baseline

1 Moderately High Moderately Low Increased

5 Moderate Moderate Significantly Increased

10 Low High Highly Increased

20 Very Low Very High Maximally Increased

Table 2: Quantitative RT-PCR Analysis of Dystrophin Exon 31 Skipping

TG693 Concentration (µM)
Relative Fold Change in Skipped Isoform
(Normalized to Total Dystrophin and
Housekeeping Gene)

0 (DMSO) 1.0

1 > 1.0

5 >> 1.0

10 >>> 1.0

20 >>>> 1.0

Conclusion
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TG693 presents a promising small molecule approach for the modulation of alternative splicing

in diseases like Duchenne muscular dystrophy. The RT-PCR-based protocols described in this

application note provide robust and reliable methods for quantifying the efficacy of TG693 in

inducing exon skipping. Both semi-quantitative and quantitative RT-PCR are valuable tools for

researchers in the development and characterization of splicing-modulating therapeutics.

Careful primer design and adherence to optimized protocols are critical for obtaining accurate

and reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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